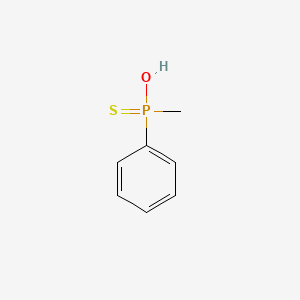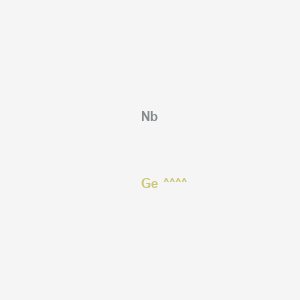
Germane--niobium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane–niobium (1/1) is a chemical compound consisting of one atom of germanium and one atom of niobium
準備方法
Synthetic Routes and Reaction Conditions
The preparation of germane–niobium (1/1) typically involves the reaction of niobium with germanium under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where niobium and germanium precursors are introduced into a reaction chamber at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of germane–niobium (1/1) may involve advanced techniques such as sputtering or molecular beam epitaxy (MBE). These methods allow for precise control over the composition and structure of the compound, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Germane–niobium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Germane–niobium (1/1) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: Germane–niobium (1/1) can undergo substitution reactions with halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce niobium oxides and germanium oxides, while reduction reactions may yield lower oxidation state compounds.
科学的研究の応用
Germane–niobium (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with unique electrical and thermal properties.
Superconductivity: Germane–niobium (1/1) is studied for its potential use in superconducting materials, which have applications in various high-tech industries.
Catalysis: The compound is explored for its catalytic properties in chemical reactions, making it useful in industrial processes.
Electronics: Germane–niobium (1/1) is investigated for its potential use in electronic devices, including semiconductors and sensors.
作用機序
The mechanism by which germane–niobium (1/1) exerts its effects is primarily related to its electronic structure and bonding characteristics. The compound’s unique properties arise from the interaction between the germanium and niobium atoms, which influence its reactivity and stability. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Niobium–tin (Nb3Sn): A well-known superconducting compound with similar applications in superconductivity.
Niobium–titanium (NbTi): Another superconducting material used in various high-tech applications.
Niobium–germanium (Nb3Ge): A compound with similar properties and applications in superconductivity and materials science.
Uniqueness
Germane–niobium (1/1) is unique due to its specific combination of germanium and niobium atoms, which impart distinct properties not found in other similar compounds
特性
CAS番号 |
37279-34-8 |
|---|---|
分子式 |
GeNb |
分子量 |
165.54 g/mol |
IUPAC名 |
germanium;niobium |
InChI |
InChI=1S/Ge.Nb |
InChIキー |
RTRWPDUMRZBWHZ-UHFFFAOYSA-N |
正規SMILES |
[Ge].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


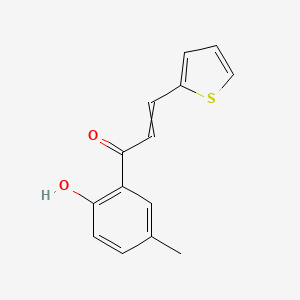
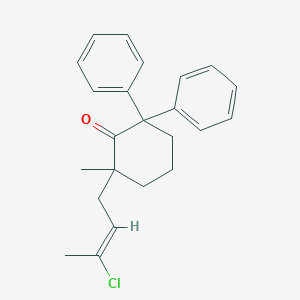
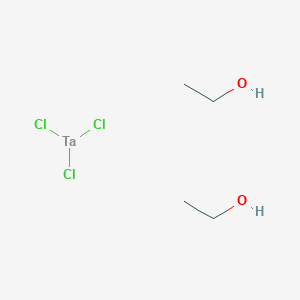
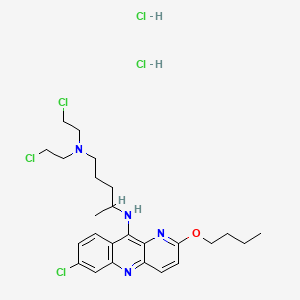
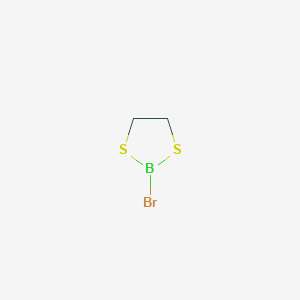

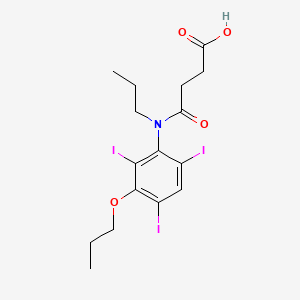
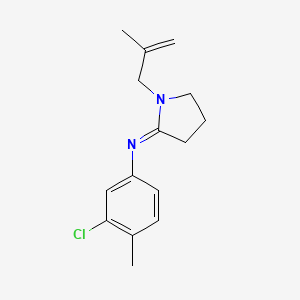
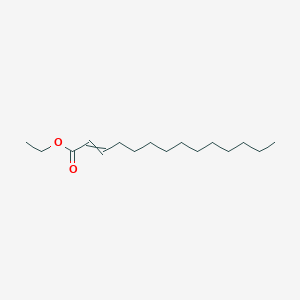

![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
